Decyl 2,3-dichloropropanoate
Description
Decyl 2,3-dichloropropanoate is an ester derived from 2,3-dichloropropanoic acid and a decyl (C10H21) alcohol group. Chlorinated esters like this are often utilized as intermediates or functional additives due to their reactivity and solubility profiles. The decyl chain confers increased hydrophobicity compared to shorter-chain homologs, which may influence its stability and application in non-polar matrices .
Properties
CAS No. |
89876-52-8 |
|---|---|
Molecular Formula |
C13H24Cl2O2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
decyl 2,3-dichloropropanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-9-10-17-13(16)12(15)11-14/h12H,2-11H2,1H3 |
InChI Key |
ZKJHDNBEVSXFDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl 2,3-dichloropropanoate can be synthesized through the esterification reaction between decanol and 2,3-dichloropropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Decyl 2,3-dichloropropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of decyl 2-hydroxy-3-chloropropanoate.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce decanol and 2,3-dichloropropanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield decyl 2,3-dichloropropanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Decyl 2-hydroxy-3-chloropropanoate.
Hydrolysis: Decanol and 2,3-dichloropropanoic acid.
Reduction: Decyl 2,3-dichloropropanol.
Scientific Research Applications
Decyl 2,3-dichloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of decyl 2,3-dichloropropanoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release decanol and 2,3-dichloropropanoic acid, which may exert biological effects through their interaction with cellular components. The exact molecular pathways and targets involved in its action are still under investigation, but it is believed to affect membrane integrity and enzyme activity.
Comparison with Similar Compounds
Table 1: Comparative Physical Properties of 2,3-Dichloropropanoate Esters
*Estimated based on homologous trends.
Key Observations :
- Volatility: Methyl 2,3-dichloropropanoate’s lower boiling point (91–92°C at 50 mmHg) indicates higher volatility compared to longer-chain esters like decyl, which likely requires higher temperatures for distillation .
- Density: Methyl ester’s density (1.326 g/cm³) suggests higher polarity than non-chlorinated esters. Decyl ester’s density is anticipated to decrease due to the dominance of the hydrophobic alkyl chain .
- Molecular Weight : Linear increase with alkyl chain length aligns with homologous series trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
